molecular formula C9H17Br B13212506 (1-Bromobutan-2-yl)cyclopentane

(1-Bromobutan-2-yl)cyclopentane

Cat. No.: B13212506
M. Wt: 205.13 g/mol
InChI Key: CREAQBOKWRXAQI-UHFFFAOYSA-N
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Description

(1-Bromobutan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopentane ring substituted with a bromobutan-2-yl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromobutan-2-yl)cyclopentane typically involves the bromination of butan-2-ylcyclopentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1-Bromobutan-2-yl)cyclopentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms). For example, reacting with sodium hydroxide (NaOH) can yield the corresponding alcohol.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can result in the formation of butenylcyclopentane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonia (NH3).

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) and sodium ethoxide (NaOEt) are typically used.

Major Products

    Substitution: The major product of nucleophilic substitution is the corresponding alcohol, amine, or other substituted derivatives.

    Elimination: The major product of elimination reactions is the corresponding alkene.

Scientific Research Applications

(1-Bromobutan-2-yl)cyclopentane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the formation of carbon-carbon and carbon-heteroatom bonds.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1-Bromobutan-2-yl)cyclopentane in chemical reactions involves the reactivity of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the bromine atom is removed along with a hydrogen atom, leading to the formation of a double bond.

Comparison with Similar Compounds

Similar Compounds

    (1-Bromopropan-2-yl)cyclopentane: Similar in structure but with a shorter carbon chain.

    (1-Bromopentan-2-yl)cyclopentane: Similar in structure but with a longer carbon chain.

Uniqueness

(1-Bromobutan-2-yl)cyclopentane is unique due to its specific carbon chain length and the position of the bromine atom. This specific structure imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-bromobutan-2-ylcyclopentane

InChI

InChI=1S/C9H17Br/c1-2-8(7-10)9-5-3-4-6-9/h8-9H,2-7H2,1H3

InChI Key

CREAQBOKWRXAQI-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1CCCC1

Origin of Product

United States

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